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(9CI)

CAS No.: 189573-82-8

Cat. No.: B573848

Get Quote

This guide provides a comprehensive technical overview of (S)-3-methyl-5-hexen-2-one, a

chiral β,γ-unsaturated ketone. Intended for researchers, scientists, and professionals in drug

development and fragrance chemistry, this document delves into the compound's chemical

properties, stereoselective synthesis, analytical characterization, and potential applications.

The narrative emphasizes the causality behind experimental choices, ensuring a blend of

theoretical knowledge and practical insights.

Introduction and Scientific Context
(S)-3-methyl-5-hexen-2-one is a chiral organic compound featuring a ketone functional group

and a carbon-carbon double bond. The stereochemistry at the C3 position is of paramount

importance as enantiomers of a chiral molecule often exhibit distinct biological activities and

olfactory properties. While its isomer, 5-methyl-3-hexen-2-one, is recognized as a flavoring

agent, the specific properties and applications of the (S)-enantiomer of 3-methyl-5-hexen-2-one

are less documented, presenting a compelling area for research and development.[1] This

guide aims to consolidate the available information and provide a scientifically grounded

framework for its synthesis and analysis.
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Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to

its application and analysis. The properties of 3-methyl-5-hexen-2-one are summarized below.

It is important to note that while some data is available for the achiral compound, specific data

for the (S)-enantiomer may vary slightly, particularly in its interaction with other chiral

molecules.

Table 1: Physicochemical Properties of 3-methyl-5-hexen-2-one

Property Value Source

Molecular Formula C₇H₁₂O [2]

Molecular Weight 112.17 g/mol [2]

IUPAC Name (3S)-3-methylhex-5-en-2-one

CAS Number 2550-22-3 (achiral) [2]

Appearance Colorless liquid (presumed)

Boiling Point
Not precisely determined for

the enantiomer

Density
Not precisely determined for

the enantiomer

Solubility
Presumed soluble in organic

solvents

Spectroscopic Characterization:

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (S)-3-

methyl-5-hexen-2-one. Below are the expected spectroscopic data based on the analysis of its

achiral form and related unsaturated ketones.

Table 2: Predicted Spectroscopic Data for (S)-3-methyl-5-hexen-2-one
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Technique Expected Chemical Shifts / Peaks

¹H NMR (CDCl₃, 400 MHz)

δ ~5.8-5.6 (m, 1H, -CH=CH₂), ~5.1-4.9 (m, 2H, -

CH=CH₂), ~2.8-2.6 (m, 1H, -CH(CH₃)-), ~2.3-

2.1 (m, 2H, -CH₂-CH=), ~2.1 (s, 3H, -C(O)CH₃),

~1.1 (d, 3H, -CH(CH₃)-)

¹³C NMR (CDCl₃, 100 MHz)

δ ~210 (-C=O), ~135 (-CH=CH₂), ~117 (-

CH=CH₂), ~50 (-CH(CH₃)-), ~40 (-CH₂-CH=),

~30 (-C(O)CH₃), ~18 (-CH(CH₃)-)

IR (neat)

ν ~3075 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (C-H

stretch), ~1715 cm⁻¹ (C=O stretch), ~1640 cm⁻¹

(C=C stretch), ~915 cm⁻¹ (=C-H bend)

Mass Spec. (EI) m/z (%) 112 (M⁺), 97, 83, 70, 55, 43

The interpretation of NMR spectra for unsaturated ketones requires careful consideration of the

electronic effects of the carbonyl group and the double bond.[3][4][5]

Enantioselective Synthesis: A Proposed
Methodology
The creation of a specific enantiomer requires a stereocontrolled synthetic approach. While a

definitive, published protocol for the synthesis of (S)-3-methyl-5-hexen-2-one is not readily

available, a robust strategy can be designed based on established asymmetric synthesis

methodologies. The proposed method is an asymmetric allylation of a ketone precursor, a

powerful tool for the formation of chiral centers alpha to a carbonyl group.[6][7]

Diagram 1: Proposed Retrosynthetic Analysis of (S)-3-methyl-5-hexen-2-one

(S)-3-methyl-5-hexen-2-oneAsymmetric AllylationButan-2-one + Allyl Bromide

Click to download full resolution via product page

Caption: Retrosynthesis of the target molecule.
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Experimental Protocol: Asymmetric Allylation via Organocatalysis

This protocol utilizes a chiral organocatalyst to induce enantioselectivity in the allylation of

butan-2-one. Organocatalysis offers several advantages, including milder reaction conditions

and avoidance of heavy metal catalysts.[8][9][10]

Materials:

Butan-2-one (freshly distilled)

Allyl bromide

Chiral prolinol-derived catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

Diisopropylethylamine (DIPEA)

Anhydrous Toluene

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for organic synthesis under inert atmosphere

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add the chiral prolinol-derived catalyst (0.1

mmol, 10 mol%).

Solvent and Base: Add anhydrous toluene (5 mL) and DIPEA (1.5 mmol). Cool the mixture to

-20 °C in a cryocooler.

Addition of Ketone: Add butan-2-one (1.0 mmol) dropwise to the cooled solution. Stir the

mixture for 30 minutes at -20 °C.

Addition of Allylating Agent: Add allyl bromide (1.2 mmol) dropwise via the dropping funnel

over a period of 15 minutes.
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Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction

by thin-layer chromatography (TLC) or gas chromatography (GC).

Quenching: Once the reaction is complete (typically after 24-48 hours), quench the reaction

by adding saturated aqueous NH₄Cl solution (10 mL).

Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and

extract the aqueous layer with diethyl ether (3 x 15 mL).

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over

anhydrous MgSO₄.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford (S)-3-methyl-5-hexen-2-one.

Diagram 2: Experimental Workflow for Asymmetric Synthesis
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Caption: Step-by-step synthesis workflow.
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Analytical Characterization and Chiral Separation
Confirmation of the successful synthesis and determination of the enantiomeric purity of (S)-3-

methyl-5-hexen-2-one requires specialized analytical techniques.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the method of choice for separating and quantifying enantiomers of volatile

compounds.[11] A chiral stationary phase is used to create transient diastereomeric

interactions with the enantiomers, leading to different retention times.

Proposed Chiral GC-MS Method:

Column: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25

mm ID, 0.25 µm film thickness) is a suitable starting point for method development.

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 3 °C/min.

Hold at 150 °C for 5 minutes.

Injector Temperature: 250 °C.

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-200.

This method should provide baseline separation of the (R) and (S) enantiomers, allowing for

the determination of the enantiomeric excess (ee) of the synthesized product.

Biological Activity and Potential Applications
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The biological activity of chiral molecules is often highly dependent on their stereochemistry.

While specific studies on the biological effects of (S)-3-methyl-5-hexen-2-one are limited, the

β,γ-unsaturated ketone moiety suggests potential for various interactions.

Potential Areas of Investigation:

Olfactory Properties: Enantiomers of volatile compounds frequently possess distinct odors.

The olfactory properties of (S)-3-methyl-5-hexen-2-one should be evaluated by trained

sensory panels to determine its potential as a novel fragrance ingredient. For comparison,

the related "filbert hexenone" (5-methyl-3-hexen-2-one) has a fruity odor.[12]

Pheromonal Activity: Many insect pheromones are chiral molecules. The structure of (S)-3-

methyl-5-hexen-2-one could be investigated for potential pheromonal or kairomonal activity

in various insect species.

Pharmacological Screening: The reactivity of the unsaturated ketone could lead to

interactions with biological macromolecules. Screening for activities such as antimicrobial,

antifungal, or enzyme inhibition could reveal potential therapeutic applications.

It is crucial to emphasize that these are areas for future research, and any claims of biological

activity must be supported by rigorous experimental data.

Conclusion and Future Outlook
(S)-3-methyl-5-hexen-2-one represents a chiral molecule with untapped potential in the fields of

fragrance chemistry and drug discovery. This guide has provided a comprehensive framework

for its enantioselective synthesis and analytical characterization, addressing the current gaps in

the scientific literature. The proposed methodologies, grounded in established chemical

principles, offer a clear path for researchers to produce and study this compound. Future

investigations into its olfactory properties and biological activities are warranted and are

expected to unveil novel applications for this intriguing chiral ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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